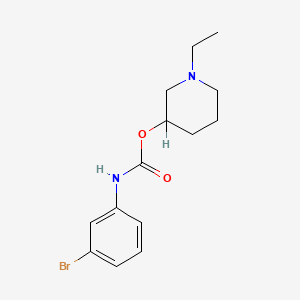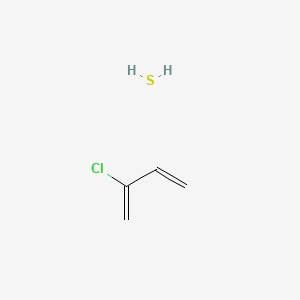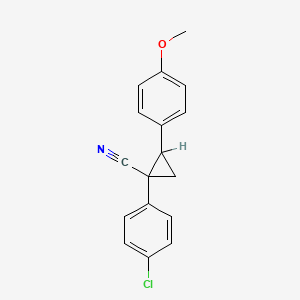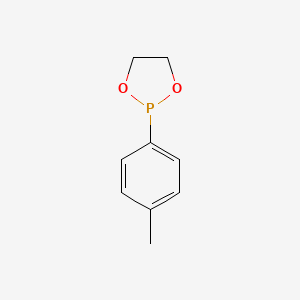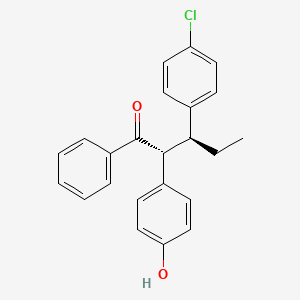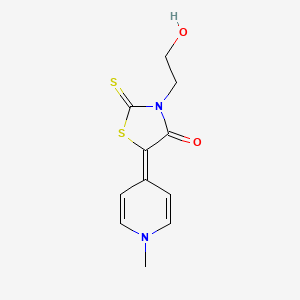
3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with a pyridine-based aldehyde under controlled conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Pyridine Derivatives: Compounds featuring a pyridine ring with various functional groups.
Uniqueness
What sets 3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
34330-18-2 |
|---|---|
分子式 |
C11H12N2O2S2 |
分子量 |
268.4 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-5-(1-methylpyridin-4-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S2/c1-12-4-2-8(3-5-12)9-10(15)13(6-7-14)11(16)17-9/h2-5,14H,6-7H2,1H3 |
InChIキー |
ALLQCHYQXVPRLR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C2C(=O)N(C(=S)S2)CCO)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



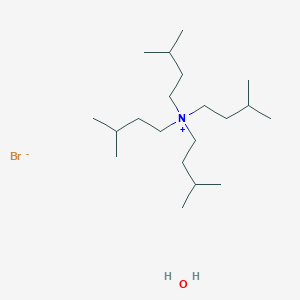
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)

![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
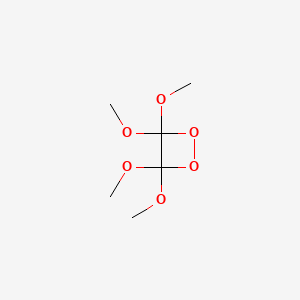
![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
